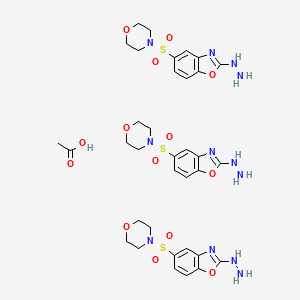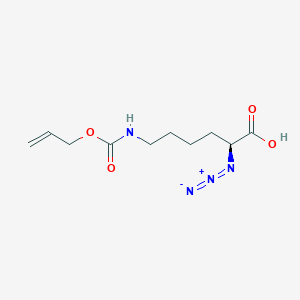
N3-L-Lys(Alloc)-OH*DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Lys(Alloc)-OH*DCHA, also known as azido-Lys(Alloc)-OH dicyclohexylammonium salt, is a derivative of lysine. It is a protected amino acid used in peptide synthesis. The compound features an azide group, which is useful in click chemistry, and an allyloxycarbonyl (Alloc) protecting group that safeguards the amino group during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Lys(Alloc)-OH*DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using an allyloxycarbonyl (Alloc) group.
Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of lysine to an azido group.
Formation of the Dicyclohexylammonium Salt: The final product is obtained by forming a salt with dicyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and azidation reactions: Using industrial-grade reagents and optimized reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Deprotection Reactions: The Alloc protecting group can be removed under mild conditions using palladium catalysts.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Deprotection: Palladium(0) complexes are used to remove the Alloc group.
Major Products:
Triazoles: Formed from CuAAC reactions.
Deprotected Lysine Derivatives: Obtained after removing the Alloc group.
Aplicaciones Científicas De Investigación
N3-L-Lys(Alloc)-OH*DCHA has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and pro-apoptotic peptides.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Chemical Biology: Applied in studies involving click chemistry for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of N3-L-Lys(Alloc)-OH*DCHA involves:
Comparación Con Compuestos Similares
N3-L-Lys(Fmoc)-OH: Another lysine derivative with an azide group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Alloc-Lys(Fmoc)-OH: Contains both Alloc and Fmoc protecting groups.
Uniqueness:
Propiedades
IUPAC Name |
(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUTMKVUWJEQX-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
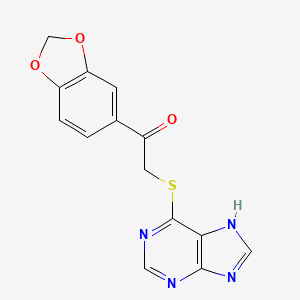
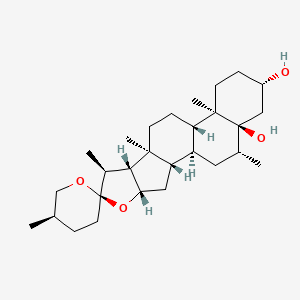
![N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2408014.png)
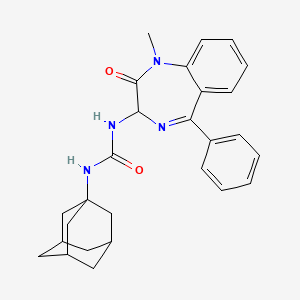
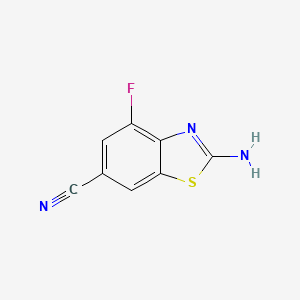
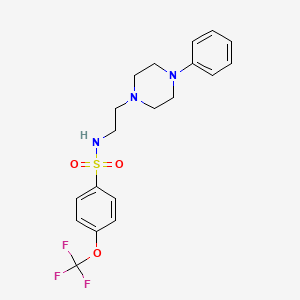
![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)
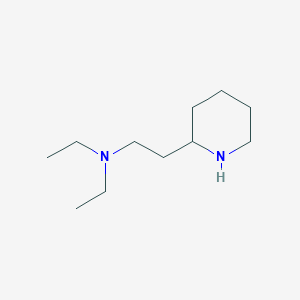
![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)
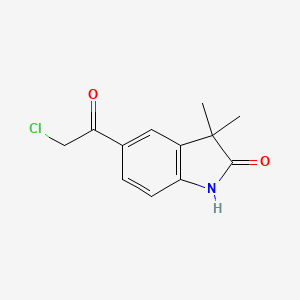
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
